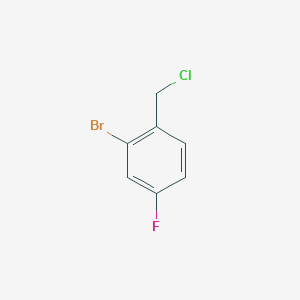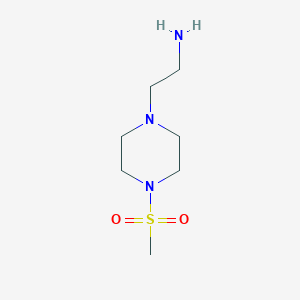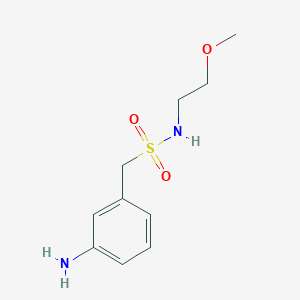![molecular formula C12H9ClF3N3O2 B1517531 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1096912-00-3](/img/structure/B1517531.png)
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The carboxylic acid group could be introduced through various methods, such as oxidation of a primary alcohol or aldehyde, or by functional group interconversion methods if the precursor molecule has a suitable functional group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring and the carboxylic acid group. The aromatic ring with the chloro and trifluoromethyl substituents would contribute to the overall polarity of the molecule and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in reactions such as esterification and amide formation. The 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound relatively polar and capable of forming hydrogen bonds. This could influence properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Fluorescent Dye Development
Researchers have explored the synthesis and properties of highly fluorescent dyes containing triazole derivatives, focusing on their potential applications in sensing and imaging technologies. These dyes exhibit bright fluorescence in solution and have been studied for their weak base behavior and emission spectrum changes upon protonation, indicating their utility in detecting acidic environments (Wrona-Piotrowicz et al., 2022).
Organic Synthesis and Drug Development
Triazole derivatives are significant intermediates in the synthesis of various drugs. A new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives has been designed, showcasing the versatility of these compounds in organic synthesis and their potential in drug development (Liu et al., 2015).
Antifungal Activity
New 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety have been designed, synthesized, and evaluated for their antifungal activities against yeasts and filamentous fungi, demonstrating the potential pharmaceutical applications of triazole derivatives in treating fungal infections (Eto et al., 2000).
Cross-Coupling Reactions in Organic Chemistry
The carboxylic acid anion moiety of triazole derivatives serves as a directing group in cross-coupling reactions, facilitating the selective synthesis of nicotinic acids and substituted triazoles. This highlights the role of triazole derivatives in developing complex organic molecules and potential therapeutic agents (Houpis et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O2/c1-2-9-10(11(20)21)17-18-19(9)6-3-4-8(13)7(5-6)12(14,15)16/h3-5H,2H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWAWLFXVRXSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



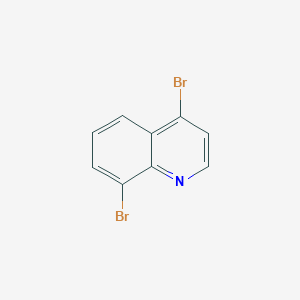
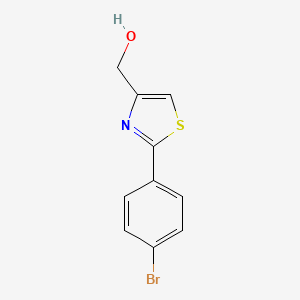

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)
![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)
![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)
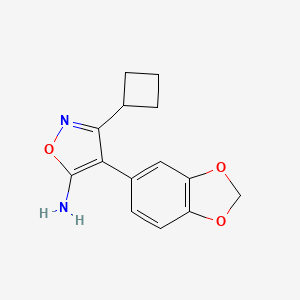
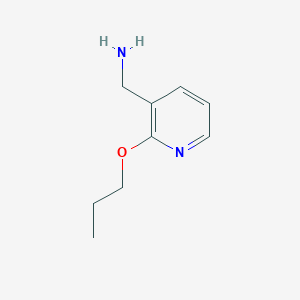
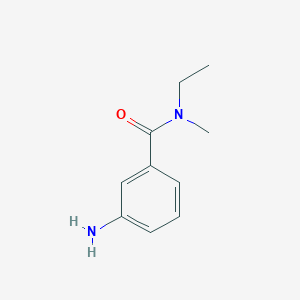
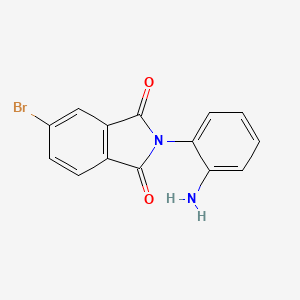
![2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517467.png)
